molecular formula C6H9Cl3O2 B155326 Tert-butyl trichloroacetate CAS No. 1860-21-5

Tert-butyl trichloroacetate

Cat. No. B155326
CAS RN: 1860-21-5
M. Wt: 219.5 g/mol
InChI Key: YROVKSCEXQTHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trichloroacetate (TBTA) is a chemical compound that belongs to the class of trichloroacetates. It is a colorless liquid with a pungent odor and is mainly used in scientific research for various applications. TBTA is widely used in organic synthesis as a coupling reagent for the preparation of peptides and other organic molecules.

Mechanism Of Action

Tert-butyl trichloroacetate acts as a coupling reagent by activating carboxylic acid groups in the presence of amines. It forms an active ester intermediate which reacts with the amine to form an amide bond. The reaction can be represented as follows:
Carboxylic acid + Tert-butyl trichloroacetate → Active Ester Intermediate → Amide

Biochemical And Physiological Effects

Tert-butyl trichloroacetate has no known biochemical or physiological effects on living organisms. It is mainly used in scientific research and is not intended for human or animal consumption.

Advantages And Limitations For Lab Experiments

Tert-butyl trichloroacetate has several advantages in lab experiments. It is a highly efficient coupling reagent and is easy to use. It is also relatively inexpensive and readily available. However, Tert-butyl trichloroacetate has some limitations. It is not suitable for the synthesis of peptides containing certain amino acids such as cysteine and histidine. It can also cause side reactions such as epimerization and racemization.

Future Directions

Tert-butyl trichloroacetate has several potential future directions in scientific research. It can be used in the synthesis of new natural products and pharmaceuticals. It can also be used in the synthesis of new materials and polymers. Tert-butyl trichloroacetate can also be used in the development of new coupling reagents with improved efficiency and selectivity.
Conclusion:
Tert-butyl trichloroacetate is a versatile chemical compound that has several applications in scientific research. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate has several advantages in lab experiments but also has some limitations. It has no known biochemical or physiological effects on living organisms and is not intended for human or animal consumption. Tert-butyl trichloroacetate has several potential future directions in scientific research and can be used in the synthesis of new natural products, pharmaceuticals, materials, and polymers.

Synthesis Methods

Tert-butyl trichloroacetate is synthesized by the reaction of trichloroacetic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction results in the formation of Tert-butyl trichloroacetate along with water as a byproduct. The reaction can be represented as follows:
Trichloroacetic acid + tert-butanol → Tert-butyl trichloroacetate + H2O

Scientific Research Applications

Tert-butyl trichloroacetate is widely used in scientific research for various applications. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate is also used as a catalyst in various organic reactions. It is used in the synthesis of various natural products and pharmaceuticals. Tert-butyl trichloroacetate is also used in the synthesis of polymers and materials.

properties

CAS RN

1860-21-5

Product Name

Tert-butyl trichloroacetate

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

tert-butyl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H9Cl3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3

InChI Key

YROVKSCEXQTHTJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)C(Cl)(Cl)Cl

melting_point

25.5 °C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.